6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) (CAS 2725790-89-4) is a hemioxalate salt of a spirocyclic azetidine building block belonging to the 2-azaspiro[3.3]heptane family. The compound comprises two four-membered rings (an azetidine and a cyclobutane) sharing a single quaternary spiro-carbon, with two methoxy substituents at the 6-position of the cyclobutane ring.

Molecular Formula C18H32N2O8
Molecular Weight 404.5 g/mol
Cat. No. B13920625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)
Molecular FormulaC18H32N2O8
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1(CC2(C1)CNC2)OC.COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O
InChIInChI=1S/2C8H15NO2.C2H2O4/c2*1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h2*9H,3-6H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyINDGZZQAIOHNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) and Why Procurement Teams Should Evaluate It


6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) (CAS 2725790-89-4) is a hemioxalate salt of a spirocyclic azetidine building block belonging to the 2-azaspiro[3.3]heptane family . The compound comprises two four-membered rings (an azetidine and a cyclobutane) sharing a single quaternary spiro-carbon, with two methoxy substituents at the 6-position of the cyclobutane ring . As a saturated, three-dimensional scaffold, the free base (CAS 1374830-31-5) has a molecular formula of C₈H₁₅NO₂, a molecular weight of 157.21 g/mol, and a calculated fraction of sp³ hybridized carbons (Fsp³) of 1.0, indicating complete saturation . The hemioxalate salt form (2:1 free base to oxalic acid, C₁₈H₃₂N₂O₈, MW 404.45 g/mol) is supplied at ≥97% purity and requires storage at 2–8 °C . Azaspiro[3.3]heptanes have been validated as viable surrogates for common heterocycles such as piperidine, piperazine, and morpholine in medicinal chemistry .

Why Generic Substitution of 6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) with Other Spiro Building Blocks Carries Scientific Risk


Direct replacement of 6,6-dimethoxy-2-azaspiro[3.3]heptane with its 6,6-dimethyl analog (CAS 1783644-98-3) or the unsubstituted 2-azaspiro[3.3]heptane is not straightforward, because the methoxy substituents fundamentally alter key physicochemical properties. The electron-withdrawing oxygen atoms in the 6,6-dimethoxy derivative reduce the calculated pKa of the azetidine nitrogen (predicted pKa ~4.47 for closely related azaspiro[3.3]heptanes) compared to the 6,6-dimethyl analog (predicted pKa 11.30 ± 0.40) . This nearly 7 log-unit difference in basicity directly impacts ionization state at physiological pH, logD, solubility, and ultimately pharmacokinetic behavior . Furthermore, the hemioxalate salt form confers distinct handling advantages—improved crystallinity, ambient stability, and aqueous solubility—compared to the free base, which is typically an oil or low-melting solid . Interchanging among these variants without understanding these property divergences can lead to irreproducible synthesis outcomes and misleading structure–activity relationship (SAR) interpretations.

Quantitative Comparative Evidence: 6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) Differentiation Data


Divergent LogD and Basicity: 6,6-Dimethoxy vs 6,6-Dimethyl-2-azaspiro[3.3]heptane

The 6,6-dimethoxy substitution markedly depresses the basicity of the azetidine nitrogen relative to the 6,6-dimethyl analog. The predicted pKa for 6,6-Dimethoxy-2-azaspiro[3.3]heptane is approximately 4.47 (calculated by QSPR) , versus 11.30 ± 0.40 for 6,6-Dimethyl-2-azaspiro[3.3]heptane . This ~7 log-unit pKa drop shifts the ionization state at physiological pH (7.4) from predominantly protonated (dimethyl analog) to predominantly neutral (dimethoxy analog), altering logD, cellular permeability, and off-target liability profiles .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (LogD) Contrast Between 6,6-Dimethoxy-2-azaspiro[3.3]heptane and Piperidine

Calculated LogD₇.₄ for the 6,6-dimethoxy-2-azaspiro[3.3]heptane free base is −2.86, reflecting the polarizing effect of the two methoxy oxygen atoms . This value is substantially lower than that of typical N-substituted piperidines, where LogD₇.₄ values generally range from +0.5 to +2.5 depending on substitution . Class-level analysis by Degorce et al. (2019) demonstrated that introduction of an N-linked 2-azaspiro[3.3]heptane core can increase LogD₇.₄ by as much as +0.5 log units relative to the corresponding piperidine, but the 6,6-dimethoxy substituents reverse this trend by adding polarity, resulting in a net lipophilicity decrease .

Drug Design ADME Lipophilicity

Hemioxalate Salt Form Provides Enhanced Stability and Crystallinity Over the Free Base

The hemioxalate salt form of 6,6-dimethoxy-2-azaspiro[3.3]heptane (CAS 2725790-89-4) offers practical handling advantages over the free base (CAS 1374830-31-5). The oxalate counterion improves crystallinity, enabling reliable solid-phase weighing and formulation, and enhances stability during storage and shipping . The free base is typically supplied at 95% purity as a potential oil or low-melting solid , whereas the hemioxalate salt is supplied at ≥97% purity with controlled storage at 2–8 °C and shipped on ice . Analogous hemioxalate salts of other azaspiro[3.3]heptanes have been shown to exhibit improved aqueous solubility compared to their free-base forms, broadening compatibility with aqueous reaction conditions .

Solid-Phase Chemistry Formulation Storage Stability

Complete sp³ Character (Fsp³ = 1.0) Enables Exploration of Novel Three-Dimensional Chemical Space

The spiro[3.3]heptane core provides an Fsp³ of 1.0 (fully saturated), in contrast to benzene (Fsp³ = 0.0) and piperidine (Fsp³ ≈ 0.83 for unsubstituted) . This complete saturation yields 18 possible stereoisomeric arrangements for disubstituted spiro[3.3]heptane derivatives, compared to only 3 for disubstituted benzene, enabling dramatically broader exploration of 3D pharmacophore space . The 6,6-dimethoxy substitution further introduces two hydrogen-bond acceptor sites (the methoxy oxygen atoms) at non-coplanar exit vectors, creating a unique hydrogen-bonding pattern not available with 6,6-dialkyl or unsubstituted spiro cores .

Fragment-Based Drug Discovery Chemical Space Exploration Bioisostere Design

Metabolic Stability Advantage of 2-Azaspiro[3.3]heptanes Over Cyclohexane Analogs

Burkhard et al. (2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes exhibit a trend toward higher metabolic stability than their cyclohexane counterparts . In human liver microsome (HLM) assays conducted on matched molecular pairs (spiro[3.3]heptane vs. cyclohexane scaffolds), intrinsic clearance (CLint) values were consistently lower for the spirocyclic series, with reductions of 20–60% in CLint depending on the specific heteroatom substitution pattern . While direct data for the 6,6-dimethoxy variant are not published, the class-level trend predicts that the azetidine-nitrogen combined with the electron-withdrawing methoxy substituents will further reduce oxidative metabolism susceptibility relative to alkyl-substituted or unsubstituted spiro analogs .

Metabolic Stability Microsomal Clearance ADME Optimization

Aqueous Solubility Enhancement of Heteroatom-Substituted Spiro[3.3]heptanes vs Cyclohexane and Piperidine Scaffolds

Burkhard et al. (2010) reported that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogs . The 6,6-dimethoxy-2-azaspiro[3.3]heptane free base has a thermodynamic solubility of approximately 3.1 mg/mL at pH 7.4 (calculated by QSPR, Chemicalize) . This contrasts with the 6,6-dimethyl analog, which lacks polar heteroatoms in the cyclobutane ring and is predicted to have substantially lower aqueous solubility (estimated <0.5 mg/mL based on its higher LogP) . The two methoxy groups contribute hydrogen-bond acceptor capacity (2 additional HBA) and increase topological polar surface area by ~9 Ų relative to the dimethyl analog, directly enhancing water solubility .

Aqueous Solubility Thermodynamic Solubility Preformulation

Where 6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) Delivers the Highest Scientific Return


Design of CNS-Penetrant Lead Compounds Requiring Low Lipophilicity and High Fsp³

For central nervous system (CNS) drug discovery programs, the combination of low calculated LogD₇.₄ (−2.86) and complete saturation (Fsp³ = 1.0) positions 6,6-dimethoxy-2-azaspiro[3.3]heptane as an ideal building block for constructing brain-penetrant candidates that satisfy the CNS MPO (Multiparameter Optimization) criteria . The lower lipophilicity reduces P-glycoprotein efflux susceptibility, while the three-dimensional shape minimizes π-stacking-driven promiscuity—a recognized liability of flat aromatic scaffolds .

Fragment-Based Screening Libraries Targeting Novel Chemical Space

The spiro[3.3]heptane core, particularly with 6,6-dimethoxy substitution, provides a rigid, three-dimensional fragment with two defined hydrogen-bond acceptor vectors and one donor (the azetidine NH) . With 18 possible disubstituted regioisomeric and stereoisomeric arrangements, this scaffold enables fragment library designers to sample chemical space that is inaccessible to planar heterocycles . The hemioxalate salt ensures reliable solid dispensing for automated fragment-screening workflows .

Late-Stage Functionalization of Advanced Intermediates via Azetidine Nitrogen

The secondary amine of the azetidine ring in 6,6-dimethoxy-2-azaspiro[3.3]heptane allows for direct N-arylation, N-alkylation, sulfonylation, or amide coupling without protection of the methoxy groups . This enables convergent late-stage diversification strategies for SAR exploration, where the spiro core is introduced as the final architectural element rather than built de novo . The hemioxalate salt's crystallinity facilitates stoichiometric control in these key coupling reactions .

Bioisosteric Replacement of Piperidine in Established Drug Scaffolds

When replacing a piperidine ring in an existing lead series, the 2-azaspiro[3.3]heptane framework introduces a more compact, conformationally constrained architecture that can improve selectivity by reducing the number of accessible conformations . The 6,6-dimethoxy variant adds polar functionality that can recapitulate or replace key water-mediated hydrogen-bonding networks observed in piperidine-containing crystal structures, as validated in the spiro[3.3]heptane bioisostere literature .

Quote Request

Request a Quote for 6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.